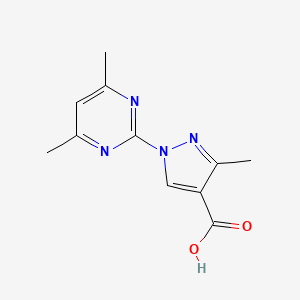
1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H12N4O2 and its molecular weight is 232.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Structure and Hydrogen Bonding
1-(4,6-Dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazole-4-carboxylic acid and its derivatives exhibit interesting structural features, such as intramolecular and intermolecular hydrogen bonds, which are significant in molecular recognition and stability. For example, the molecular structure of related compounds, ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate, demonstrates the presence of intramolecular N-H...O hydrogen bonds, contributing to its planar structure and stability (Wu et al., 2005).
Formation and Stability of Complexes
The compound forms stable complexes with other molecules, a property that can be utilized in various scientific applications. For instance, its fusion with phenols leads to the formation of complexes that remain stable at high temperatures, which could be significant in materials science and chemical synthesis (Erkin et al., 2017).
Biological Activities
This compound derivatives have been evaluated for their insecticidal and antibacterial potential. Compounds with this structure were tested against certain insects and microorganisms, showing promising biological activities (Deohate & Palaspagar, 2020).
Synthesis and Evaluation as Antimicrobial Agents
The synthesis process of compounds derived from this compound, and their evaluation as antimicrobial agents, particularly against Gram-positive and Gram-negative bacteria, is another key area of research. These studies provide insights into the potential therapeutic applications of these compounds (Aggarwal et al., 2013).
Application in Coordination Chemistry
In coordination chemistry, derivatives of this compound have been used to synthesize complexes with interesting magnetic and structural properties. For example, a study on a tetracopper(II) [2 × 2] homoleptic grid supported by μ-alkoxido bridges demonstrates the utility of these compounds in creating novel molecular architectures with potential applications in material science (Jana et al., 2012).
Anticancer and Antifungal Pharmacophore Sites
The compound and its derivatives have also been studied for their potential anticancer and antifungal properties. Research has identified certain pharmacophore sites within these molecules that may contribute to their biological activities, paving the way for the development of new therapeutic agents (Titi et al., 2020).
Mecanismo De Acción
Target of Action
The primary target of this compound is similar to that of Sulfamethazine , a sulfonamide drug . Sulfamethazine inhibits bacterial synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthetase (dihydrofolate synthetase) .
Mode of Action
The compound likely interacts with its target in a similar manner to Sulfamethazine. It competes with PABA for binding to dihydropteroate synthetase, thereby inhibiting the synthesis of dihydrofolic acid, a crucial component in bacterial DNA replication .
Biochemical Pathways
The compound affects the folic acid synthesis pathway in bacteria. By inhibiting the production of dihydrofolic acid, it prevents the formation of tetrahydrofolic acid, a coenzyme required for the synthesis of purines and pyrimidines, which are essential for DNA replication .
Pharmacokinetics
It’s also predicted to be a CYP2C9 and CYP3A4 inhibitor .
Result of Action
The result of the compound’s action would be the inhibition of bacterial growth due to the disruption of DNA replication. This is due to the lack of necessary purines and pyrimidines, which are hindered by the compound’s inhibition of the folic acid synthesis pathway .
Análisis Bioquímico
Biochemical Properties
1-(4,6-Dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with pyrimidine-based enzymes, which are crucial in nucleic acid metabolism . The nature of these interactions often involves binding to active sites, leading to either inhibition or activation of the enzyme’s function. This compound’s interaction with proteins can also influence protein folding and stability, impacting overall cellular function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in oxidative stress responses and metabolic pathways . Additionally, this compound can affect cell proliferation and apoptosis, making it a potential candidate for therapeutic applications in cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular health and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced metabolic activity and reduced oxidative stress . At higher doses, it can lead to toxic or adverse effects, including liver damage and impaired kidney function. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in pyrimidine metabolism and other related pathways . This compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. Its involvement in these pathways highlights its potential as a therapeutic agent for metabolic disorders.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation within different cellular compartments. Understanding the transport mechanisms is crucial for optimizing its therapeutic potential and minimizing adverse effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can influence its interactions with other biomolecules and its overall efficacy in biochemical reactions.
Propiedades
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-3-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-6-4-7(2)13-11(12-6)15-5-9(10(16)17)8(3)14-15/h4-5H,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVREUYBIVNCCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=C(C(=N2)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



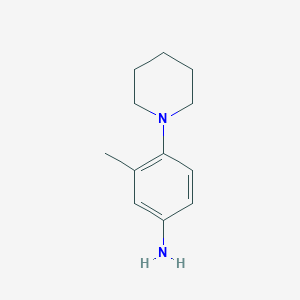
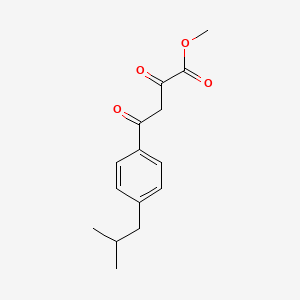
![2-[(1-Chloro-2,2,2-trifluoroethyl)thio]aniline](/img/structure/B1416858.png)
![N-{1-[4-(1H-pyrazol-1-yl)phenyl]ethylidene}hydroxylamine](/img/structure/B1416859.png)
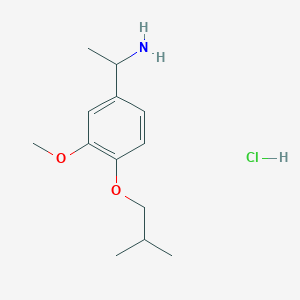



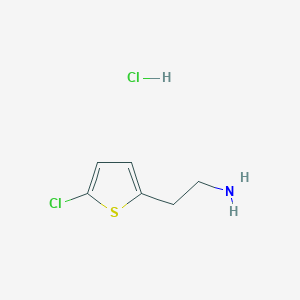
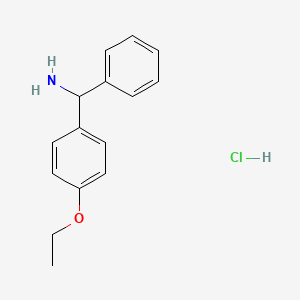
![Ethyl 1-[2-(methylamino)acetyl]piperidine-4-carboxylate](/img/structure/B1416872.png)
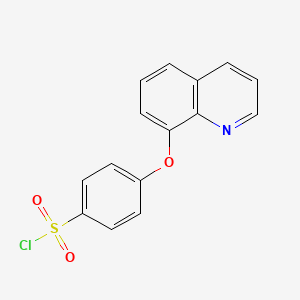
![5-Oxo-5-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pentanoic acid](/img/structure/B1416876.png)
